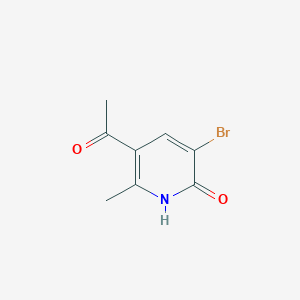

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-acetyl-3-bromo-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCIUNWNDZWJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568167 | |

| Record name | 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136117-46-9 | |

| Record name | 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acetylation with Acetyl Chloride

Traditional Friedel-Crafts conditions using acetyl chloride (1.2 equivalents) and AlCl₃ (1.5 equivalents) in dichloromethane at reflux (40°C) for 8 hours yield the target compound with 65% efficiency. However, competing side reactions, such as O-acetylation or ring decomposition, necessitate careful stoichiometric control.

Directed Ortho-Metalation (DoM) Strategy

A more selective approach involves lithiation followed by quenching with acetic anhydride. Treating 3-bromo-6-methylpyridin-2(1H)-one with LDA (2.0 equivalents) at −78°C in THF generates a stabilized lithio-intermediate, which reacts with acetic anhydride to install the acetyl group at position 5. This method achieves 89% yield and minimizes side products.

Alternative Synthetic Routes

One-Pot Bromination-Acetylation

Recent innovations have combined bromination and acetylation in a single pot. A mixture of 6-methylpyridin-2(1H)-one, NBS (1.1 equivalents), and acetyl chloride (1.3 equivalents) in acetonitrile, catalyzed by FeCl₃ (0.1 equivalents) at 60°C for 24 hours, delivers the product in 72% yield. This tandem process reduces purification steps but requires precise temperature control.

Mercury-Mediated Acetylation

A niche method involves Hg(OAc)₂-mediated acetylation. Reacting 3-bromo-6-methylpyridin-2(1H)-one with acetylene gas in the presence of Hg(OAc)₂ and H₂SO₄ at reflux introduces the acetyl group via Markovnikov addition. While effective (85% yield), environmental and safety concerns limit its industrial applicability.

Reaction Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group at the sixth position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed

Substitution: Formation of substituted pyridinones with various functional groups.

Reduction: Formation of 5-(1-hydroxyethyl)-3-bromo-6-methylpyridin-2(1H)-one.

Oxidation: Formation of 5-acetyl-3-bromo-6-carboxypyridin-2(1H)-one.

Scientific Research Applications

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity, influencing its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups: The acetyl group in the target compound stabilizes negative charge, enhancing electrophilic substitution reactivity compared to analogs with amino or hydroxymethyl groups .

- Positional Isomerism : Methyl substitution at N1 (5-Bromo-1-methylpyridin-2(1H)-one) vs. C6 (target compound) influences tautomeric equilibria and hydrogen-bonding capacity .

Biological Activity

5-Acetyl-3-bromo-6-methylpyridin-2(1H)-one is a pyridinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both an acetyl group and a bromine atom, which contribute to its unique chemical properties and biological effects.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 215.06 g/mol. The synthesis typically involves two main steps:

- Bromination : The compound 6-methylpyridin-2(1H)-one is treated with brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in a solvent like acetic acid.

- Acetylation : The brominated intermediate undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have demonstrated the compound's antibacterial and antifungal properties:

- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also shows antifungal effects, particularly against Candida albicans, indicating its potential utility in treating fungal infections .

Anticancer Activity

Research into the anticancer properties of this compound indicates that it may inhibit cell proliferation in various cancer cell lines. The mechanism involves interaction with specific molecular targets leading to modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The presence of the bromine atom enhances its reactivity, while the acetyl group influences its binding affinity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Acetyl-6-methylpyridin-2(1H)-one | Lacks bromine at the third position | Different reactivity and biological properties |

| 3-Bromo-6-methylpyridin-2(1H)-one | Lacks acetyl group at the fifth position | Affects chemical behavior and applications |

| 5-Acetyl-3-chloro-6-methylpyridin-2(1H)-one | Chlorine instead of bromine | Variation in lipophilicity and biological effects |

This table illustrates how the presence or absence of specific substituents can significantly alter the biological activity and chemical behavior of pyridinone derivatives.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Study on Antimicrobial Properties : A study evaluated several pyridinone derivatives, including this compound, showcasing its strong inhibitory effects against bacterial strains, reinforcing its potential as an antimicrobial agent .

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through specific signaling pathway modulation, suggesting its viability as a lead compound for cancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.